Nafamostat mesylate (NM) is a slow tight-binding inhibitor that acts as a substrate analog, covalently trapping target serine proteases in a stable acyl-enzyme intermediate complex. This results in potent and effective inhibition [1].
The molecular mechanism involves NM being cleaved by the target serine protease, releasing 6-amidino-2-naphthol (6A2N) and leaving the 4-guanidinobenzoic acid (GBA) moiety covalently attached to the serine residue (Ser195) in the enzyme's active site. This binding disrupts the canonical catalytic triad (His57-Asp102-Ser195), permanently inactivating the enzyme [2]. The diagram below illustrates this process.
Nafamostat's therapeutic effects arise from its simultaneous inhibition of multiple protease systems. The table below summarizes its key molecular targets and the resulting physiological effects.
| Physiological System | Key Target Enzymes | Primary Inhibitory Effect & Outcome |
|---|---|---|
| Coagulation System | Thrombin, Factor Xa (FXa), Factor XIIa (FXIIa) [3] [4] | Potent anticoagulant; prevents fibrin clot formation; used during hemodialysis and extracorporeal circulation [1] [3]. |
| Kallikrein-Kinin System | Plasma Kallikrein [3] | Suppresses bradykinin production, reducing inflammation, vascular permeability, and hypotension [1]. |
| Complement System | Multiple complement system proteases [5] | Modulates inflammatory and immune responses [5]. |
| Pancreatic & Other Proteases | Trypsin, Plasmin, uPA, Thrombin [1] [2] [6] | Treats pancreatitis; investigated for anti-cancer (anti-invasion/metastasis) and antiviral (inhibits viral entry) effects [1] [6]. |
The table below consolidates key quantitative data essential for research and experimental design.
| Parameter | Value / Range | Context / Notes |
|---|---|---|
| Molecular Formula & Weight | C19H17N5O2; 347.378 g/mol [1] | Free base form. |
| Half-Life (t1/2) | ~8 minutes (human); 5-8 minutes (various studies) [3] [7] | Very short duration of action. |
| Metabolism & Excretion | Hydrolyzed by hepatic carboxyesterase; metabolites (PGBA, AN) renally excreted [3] | PGBA: p-guanidinobenzoic acid; AN: 6-amidino-2-naphthol. |
| IC50 (Enzyme Inhibition) | Nanomolar range for multiple serine proteases [2] | uPA, FXIa, FXIIa, Matriptase. |
| In Vivo Dosage (Rat Models) | 0.5 mg/mL (IP, EHS) [5]; 1 mg/mL (IP, SCI) [8]; 10 mg/kg/day (IP, SCI) [8] | IP: Intraperitoneal; EHS: Exertional Heat Stroke; SCI: Spinal Cord Injury. |
| Clinical Dosage (Human Sepsis Trial) | 2.0 mg/kg/day (continuous IV infusion) [7] | Dissolved in 5% glucose; max concentration 10 mg/mL. |
Key methodological approaches from recent studies demonstrate how to investigate NM's mechanisms and effects.
In Vitro Cell Protection Assay (HK-2 Cells)
In Vivo Disease Modeling (Rat Heat Stroke)
Structural Biology (X-ray Crystallography)
The tables below summarize core quantitative data from recent studies, which are essential for modeling and dose optimization.
Table 1: Pharmacokinetic/Pharmacodynamic Model Parameters in ECMO Patients [1]
| Parameter | Description | Value in Patient Circulation | Value in ECMO Circuit |
|---|---|---|---|
| IC₅₀ | Concentration for 50% of maximum inhibitory effect on aPTT reduction | 350 μg/L | 581 μg/L |
| Iₘₐₓ | Maximum inhibitory effect on aPTT reduction | 35.5% | 43.6% |
| Half-life | Elimination half-life | Approximately 8 minutes [2] | - |
| Best-Fit Model | Model describing Nafamostat's PK | Two-compartment model | - |
| PD Model | Model describing aPTT prolongation | Turnover model | - |
Table 2: Key Anticoagulant Targets and Inhibitory Effects [3] [2]
| Serine Protease Target | Reported Inhibitory Effect of Nafamostat |
|---|---|
| Factor IIa (Thrombin) | Strong inhibition [2] |
| Factor VIIa | Inhibition [3] |
| Factor Xa | Strong inhibition [2] |
| Factor XIIa | Strong inhibition [2] |
| Trypsin | Inhibition [3] |
| Phospholipase A2 | Inhibition [3] |
Beyond its direct anticoagulant effects, research has uncovered other significant pharmacodynamic properties.
For your experimental design needs, here are detailed methodologies from the cited research.
To help visualize the core experimental workflow for PK/PD analysis in ECMO and the multi-target mechanism of action, I have created the following diagrams using Graphviz.
Diagram 1: Workflow for PK/PD analysis of Nafamostat in ECMO patients.
Diagram 2: Core pharmacodynamic mechanisms and effects of Nafamostat.
Nafamostat mesylate is a broad-spectrum synthetic serine protease inhibitor. For SARS-CoV-2 and other coronaviruses, its primary antiviral mechanism is the inhibition of the human host protease TMPRSS2 [1].
The following diagram illustrates the sequential mechanism of TMPRSS2 inhibition by nafamostat.
The inhibition mechanism and potency of nafamostat have been elucidated through several key experimental approaches. The following table outlines the core methodologies cited in the literature.
| Method | Application | Key Findings |
|---|---|---|
| Molecular Dynamics (MD) Simulations [2] | Simulate spontaneous binding of nafamostat to TMPRSS2 from random starting positions. | Confirmed catalytic site as native binding pocket; revealed binding driven by electrostatic attraction, stabilized by van der Waals forces and hydrogen bonds [2]. |
| FRET-Based Enzymatic Assay [6] | High-throughput screening and potency (IC₅₀) determination against recombinant TMPRSS2. | Quantified inhibition potency; used for structure-activity relationship studies during drug optimization [6]. |
| Cell-Based Fusion Assay [2] | Quantify inhibition of S protein-mediated membrane fusion in cells expressing ACE2 and TMPRSS2. | Demonstrated nafamostat potently blocks viral membrane fusion at significantly lower concentrations than camostat [2]. |
| In Vitro Antiviral Assay [6] [1] | Measure inhibition of live SARS-CoV-2 infection in human cell lines (e.g., Calu-3). | Determined EC₅₀ values (1-10 nM); established nafamostat as one of the most potent in vitro antivirals against SARS-CoV-2 [1]. |
The workflow for the computational and experimental validation of nafamostat is summarized below.
| Parameter | Value | Notes / Conditions |
|---|---|---|
| Elimination Half-life (t1/2) | ~8 minutes (in plasma) [1], 1.39 hours (in rats) [2], 0.63 minutes (Plasma esterase half-life in PBPK model) [3] | Extremely short plasma half-life due to rapid hydrolysis by esterases [1] [3]. |
| Volume of Distribution (Vss) | 11.66 L/kg (Predicted) [3] | Suggests extensive tissue distribution. |
| Blood-to-Plasma Ratio | 1.19 (Predicted) [3] | - |
| Fraction Unbound (fu) | 0.46 (Predicted) [3] | - |
| Oral Bioavailability | 0.95% - 1.59% (in rats) [2] | Very low due to high first-pass metabolism and instability in the GI tract. |
| Primary Metabolic Pathway | Hydrolysis by carboxylesterases (CES) and arylesterases in blood, plasma, and liver [2] [3] [4] | - |
| Key Metabolites | 6-amidino-2-naphthol (6-AN) and p-guanidinobenzoic acid (p-GB) [2] [3] | p-GB is a primary active moiety for some indications [3]. |
| Clearance Pathways | Enzyme kinetics (CES2), Plasma esterases, Additional systemic clearance [3] | - |
| Renal Clearance (CLR) | 0.56 L/h (Estimated in PBPK model) [3] | - |
| Pharmacokinetic (PK) / Pharmacodynamic (PD) Relationship (from ECMO Patient Study) [1] | | :--- | :--- | :--- | | Sample Source | Parameter | Value | | Patient (Systemic) | IC50 (for aPTT prolongation) | 350 μg/L | | | Imax (Maximum inhibitory effect on aPTT reduction) | 35.5% | | ECMO Circuit | IC50 (for aPTT prolongation) | 581 μg/L | | | Imax (Maximum inhibitory effect on aPTT reduction) | 43.6% |
Quantifying nafamostat in biological fluids is challenging due to its high polarity and rapid hydrolysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most effective method.
| Aspect | Details |
|---|---|
| Core Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [2] |
| Sample Preparation | Solid Phase Extraction (SPE) is critical. Optimal recovery achieved with:
The following diagrams illustrate nafamostat's metabolic pathway and the workflow for PBPK model development, which helps predict its pharmacokinetic behavior.
Nafamostat is hydrolyzed by esterases into its two primary metabolites [2] [3] [4].
Workflow for developing a PBPK model to predict nafamostat's pharmacokinetics [3].
Extracorporeal Circuits (ECMO/CRRT): Nafamostat is often infused directly into the extracorporeal circuit for regional anticoagulation [1]. The significant difference in its pharmacodynamic effects between the ECMO circuit and the patient's systemic circulation (IC50 of 581 μg/L vs. 350 μg/L) underscores the importance of location-specific monitoring for optimizing therapy and minimizing bleeding risk [1].
Antiviral Research (e.g., COVID-19): PBPK modeling suggests that continuous intravenous infusion regimens can maintain nafamostat concentrations in the lung above levels required to inhibit the TMPRSS2 protein and block SARS-CoV-2 entry [3]. The active moiety p-Guanidinobenzoic acid (p-GB) is primarily responsible for this inhibitory activity [3].
| Parameter | Details |
|---|---|
| Reported IC₅₀ / EC₅₀ values | 1–10 nM (EC₅₀ in Calu-3 cells) [1]; 2.2 nM (IC₅₀) [1] |
| Primary Mechanism of Action | Inhibition of host transmembrane protease serine 2 (TMPRSS2), preventing viral spike protein priming and cellular entry [2] [1]. |
| Comparative Potency | More potent than Remdesivir (IC₅₀ 1,300 nM), Molnupiravir (IC₅₀ 1,965 nM), and Nirmatrelvir (IC₅₀ 176.5 nM) in human lung cell models [1]. |
| Relevant Achievable Concentration | Steady-state blood concentrations of 30–240 nM are achievable with continuous IV infusion (0.1–0.2 mg/kg/h), well above the IC₅₀ [1]. |
The core methodology for evaluating nafamostat's antiviral activity involves a cell-based infection model. The following workflow outlines a typical experiment using human lung-derived cell lines.
Diagram of the core in vitro antiviral assay workflow.
Based on the literature, here are the critical elements of the experimental protocol [1]:
Nafamostat mesylate exerts its antiviral effect not by targeting the virus directly, but by inhibiting a critical host cell serine protease. The diagram below illustrates this mechanism and the experimental logic for confirming it.
Diagram of nafamostat's mechanism and its experimental confirmation.
The primary mechanism involves the inhibition of the host enzyme TMPRSS2. This protease is essential for cleaving the viral spike protein, a step required for the virus to fuse with the host cell membrane and enter the cell [2] [1]. By blocking TMPRSS2, nafamostat prevents the virus from entering human lung cells.
The potency of nafamostat and its specificity for the TMPRSS2-dependent entry pathway can be confirmed through several experimental approaches [1]:
The high in vitro potency of nafamostat, combined with its unique host-targeted mechanism, makes it a promising candidate for repurposing. Its action is independent of viral replication, making it potentially effective against a broad range of SARS-CoV-2 variants. Furthermore, its established anticoagulant and anti-inflammatory effects may provide additional benefits in treating the thrombotic complications and severe inflammation observed in advanced COVID-19 [4] [2]. Research has also explored its use in combination with other antivirals, such as favipiravir (an RNA polymerase inhibitor), to simultaneously block viral entry and replication [2].
Nafamostat mesylate (NM) inhibits the canonical (classical) NF-κB pathway [1] [2] [3]. The core mechanism involves NM blocking the activation of the IκB kinase (IKK) complex, which is pivotal in the pathway's activation [4] [5]. This inhibition prevents the critical downstream steps of IκBα phosphorylation and degradation, thereby trapping NF-κB complexes (typically the p50-RelA heterodimer) in the cytoplasm and preventing their nuclear translocation to activate target genes [4].
The following diagram illustrates this mechanism and its biological consequences:
Diagram 1: this compound inhibits the canonical NF-κB pathway by blocking IKK complex activation, preventing the expression of pro-disease genes.
The table below summarizes the therapeutic effects of this compound mediated by NF-κB inhibition across different experimental models.
Table 1: Experimental Evidence for this compound's Effects via NF-κB Inhibition
| Disease Model | Key Findings Related to NF-κB Inhibition | Downstream Effects | Reference |
|---|---|---|---|
| Colorectal Cancer | Abrogated constitutive NF-κB activation; inhibited phosphorylation of IκBα and nuclear translocation of p65. | Inhibited cancer cell proliferation, invasion, migration; induced apoptosis; enhanced sensitivity to oxaliplatin. | [4] |
| Pancreatic Cancer | Blocked NF-κB activation; reduced activity of phosphorylated IκBα. | Inhibited cancer cell adhesion, invasion; increased anoikis; suppressed VEGF, MMP-9, and ICAM-1. | [5] |
| Neuroblastoma | Decreased NF-κB expression levels (per Western blot analysis). | Inhibited cancer cell migration and invasion; reduced VEGF production. | [6] |
| Chronic Kidney Disease (CKD) | Renoprotective effects linked to suppression of the IL-17/c-Fos signaling pathway (a pathway known to interact with NF-κB). | Attenuated renal fibrosis; improved renal function; reduced tubular injury and mitochondrial dysfunction. | [7] |
To investigate the inhibition of the NF-κB pathway by this compound, researchers typically employ a combination of in vitro and in vivo experiments. Key methodological details are outlined below.
Table 2: Key Experimental Protocols for Studying NF-κB Inhibition
| Method Category | Specific Assay | Typical Protocol Summary | Application in Nafamostat Studies | | :--- | :--- | :--- | :--- | | In Vitro Cell Culture | Cell Treatment | Human cancer cell lines (e.g., CRC, pancreatic, neuroblastoma) are cultured and treated with NM (common concentrations: 50-100 µM) for 24 hours. | Used to assess direct cellular responses to NM. | [4] [5] [6] | | Protein Analysis | Western Blotting | Cytoplasmic and nuclear protein extracts are analyzed using antibodies against NF-κB pathway components (e.g., p65, IκBα, phosphorylated IκBα). Actin is used as a loading control. | To confirm inhibition of IκBα phosphorylation and reduced nuclear p65. | [4] [6] | | Functional Assays | Cell Migration/Invasion Assay | A "wound" is created in a confluent cell monolayer. NM's effect on cell migration into the wound is measured over 24-48 hours. | To demonstrate that NF-κB inhibition impairs metastatic potential. | [6] | | | ELISA | Cell culture supernatants are analyzed to quantify secretion of NF-κB target proteins like VEGF. | To link NF-κB inhibition to reduced angiogenesis. | [6] | | In Vivo Models | Subcutaneous Tumor / Metastasis Models | Mice are injected with cancer cells and treated with NM (e.g., 10 mg/kg, intraperitoneally). Tumor growth, metastasis, and survival are monitored. | To validate anti-tumor and anti-metastatic efficacy in vivo. | [7] [4] [5] |
The evidence suggests that this compound has significant therapeutic potential. Its ability to target the NF-κB pathway makes it a promising candidate for drug repurposing in oncology, particularly as an adjunct therapy to overcome chemoresistance [4] [5]. Furthermore, its anti-fibrotic effects in models of chronic kidney disease highlight its potential applicability beyond oncology [7].
The experimental protocols provide a robust framework for researchers aiming to further investigate the mechanistic actions of NM or explore its efficacy in other NF-κB-driven pathologies.
The anti-metastatic effect of nafamostat mesylate is linked to its inhibition of the NF-κB pathway, leading to reduced VEGF production. The table below summarizes the core experimental findings.
| Aspect | Experimental Finding |
|---|---|
| Cell Migration & Invasion | Significantly inhibited migration and invasion of Neuro-2a murine neuroblastoma cells in a wound healing assay [1] [2]. |
| Cell Proliferation | No significant effect on Neuro-2a cell proliferation after 24 hours of treatment [1] [2]. |
| VEGF Production | Exposure to this compound resulted in decreased VEGF levels in cell culture supernatants, as measured by ELISA [1] [2]. |
| Key Signaling Pathway | Decreased expression levels of NF-κB, a key regulator of VEGF, were observed via western blotting [1]. |
The following diagram illustrates this mechanism and the experimental workflow used for validation.
Mechanism and experimental validation of this compound's anti-metastatic effect.
Key methodologies from the neuroblastoma study are detailed below for replication.
The in vivo evidence supporting nafamostat's anti-metastatic effect comes from a mouse model of hematogenous dissemination [1].
This compound is a synthetic serine protease inhibitor already approved in some countries for treating pancreatitis and disseminated intravascular coagulation [1] [3] [4]. Its known anti-cancer properties involve inhibiting the NF-κB signaling pathway [3].
This compound is a synthetic serine protease inhibitor recognized for its potent anticoagulant activity and very short half-life of approximately 5 to 8 minutes [1] [2]. It acts by inhibiting key enzymes in the coagulation cascade, including factors XIIa, Xa, and thrombin, without relying on antithrombin III [1]. It is also cleared by hemodialysis itself [3]. These properties make it particularly suitable for hemodialysis patients with active bleeding, a high bleeding tendency, or those in a perioperative state, where conventional anticoagulants like heparin are contraindicated [1] [2].
The anticoagulant effect of this compound is multifaceted. The flowchart below illustrates its pathway and key actions in the bloodstream.
Diagram 1: Mechanism of action and pharmacokinetics of this compound.
A one-size-fits-all dosing strategy is not recommended. The following workflow outlines a patient-specific approach for initiating and adjusting this compound.
Diagram 2: Clinical workflow for patient-specific dosing and adjustment of this compound.
The initial and adjusted dosing should be guided by a structured protocol and predictive factors, as summarized in the tables below.
Table 1: Protocol for Dose Initiation and Adjustment [2]
| Parameter | Protocol Detail |
|---|---|
| Initial Dosing | 20-40 mg/h, infused continuously into the arterial line. Common institutional starting doses are 12.5 mg/h, 25 mg/h, or 37.5 mg/h. |
| Solution Preparation | Dissolved in 5% glucose injection. |
| Dose Adjustment | Based on visual clotting score and bleeding events at the end of each dialysis session. |
| Dose Increase | Increase by 12.5 mg/h if excessive clotting is observed in the circuit. |
| Dose Decrease | Decrease by 12.5 mg/h if bleeding is observed. |
Table 2: Key Predictors for Nafamostat Dose in a Predictive Model [2] A 2025 study developed a model to predict the optimal dose, identifying the following key features:
| Predictor Variable | Effect on Nafamostat Dose | Coefficient (95% CI) | P-value |
|---|---|---|---|
| Oral Anticoagulant Use | Lower Dose | -14.20 (-18.28 to -10.12) | < 0.001 |
| Age | Lower Dose | -0.13 (-0.19 to -0.08) | < 0.001 |
| Dry Body Weight | Higher Dose | 0.15 (0.09 to 0.22) | < 0.001 |
| Hemoglobin Level | Higher Dose | 1.13 (0.51 to 1.76) | < 0.001 |
Clinical studies directly compare this compound against other regional anticoagulants like citrate.
Table 3: Comparison of this compound vs. Regional Citrate Anticoagulation [3] This 2025 retrospective single-center study compared 651 hemodialysis sessions (362 with NM, 289 with citrate).
| Outcome Measure | This compound | Citrate Anticoagulation | P-value / Odds Ratio (OR) |
|---|---|---|---|
| Premature dialysis due to clotting | 0.84% | 5.19% | P = 0.001 |
| Risk of major clotting | Reference (Lower) | OR: 0.063 (CI: 0.008-0.475) | P = 0.007 |
| Major bleeding events | No increase | No increase | Not Significant |
This compound is a valuable and effective anticoagulant for hemodialysis patients at high risk of bleeding. Its short half-life and regional effect provide a superior safety profile by minimizing systemic anticoagulation. Recent evidence suggests it may offer better efficacy in preventing circuit clotting compared to regional citrate [3], and the development of predictive dosing models promises more personalized and effective therapy in the future [2].
Nafamostat mesylate (NM) is a synthetic serine protease inhibitor approved in several Asian countries for anticoagulation during extracorporeal membrane oxygenation (ECMO) and continuous renal replacement therapy (CRRT) [1] [2]. Its primary advantage lies in its extremely short half-life of approximately 8 minutes, which enables regional anticoagulation within the ECMO circuit while minimizing systemic anticoagulation effects and bleeding risk [1] [2]. This property makes it particularly suitable for patients with a high risk of bleeding, a common and serious complication during ECMO support [3] [4].
The drug exerts its anticoagulant effect by competitively inhibiting multiple key serine proteases in the coagulation cascade, including thrombin (Factor IIa), Factor Xa, Factor XIIa, and kallikrein [2]. By inhibiting these enzymes, NM prevents the formation of fibrin clots within the extracorporeal circuit. Its mechanism is independent of antithrombin, distinguishing it from heparin, and it is rapidly hydrolyzed in the bloodstream by hepatic carboxyesterase into inactive metabolites, primarily p-guanidinobenzoic acid (PGBA) and 6-amidino-2-naphthol (AN), which are renally excreted [2].
Recent prospective studies have quantitatively characterized the PK/PD relationship of NM in ECMO patients, revealing significant differences between the systemic circulation and the ECMO circuit itself [1] [5] [6]. The tables below summarize the critical quantitative data.
Table 1: Pharmacokinetic and Pharmacodynamic Parameters of Nafamostat in ECMO
| Parameter | Systemic Circulation (Patient) | ECMO Circuit |
|---|---|---|
| Best-Fit PK Model | Two-compartment model [1] [5] | Two-compartment model [1] [5] |
| Maximum Inhibitory Effect (Imax) on aPTT reduction | 35.5% [1] [5] | 43.6% [1] [5] |
| Half-Maximal Inhibitory Concentration (IC50) | 350 μg/L [1] [5] | 581 μg/L [1] [5] |
| Typical Starting Dose | --- | 15 mg/h (or ~0.2-0.5 mg/kg/hr) [1] [3] |
| Target aPTT | 40-80 seconds [1] | 60-90 seconds [3] |
Table 2: Key Efficacy and Safety Outcomes from Clinical Studies
| Study Type | Filter/Circuit Lifespan | Bleeding & Thrombotic Events | Transfusion Requirements |
|---|---|---|---|
| NM in CRRT (Randomized) | 31.7 ± 24.1 hrs (vs. 19.5 ± 14.9 hrs in no-anticoagulant group) [7] | No significant difference in major bleeding [7] | No significant difference in transfusion frequency [7] |
| NM in ECMO (Retrospective) | Longer oxygenator use vs. heparin group [4] | Fewer hemorrhagic complications vs. heparin [4] | Lower daily transfusion volumes (pRBC, FFP, cryo) vs. heparin [4] |
| NM for VA-ECMO (Retrospective) | N/A | Lower aPTT in patient vs. ECMO circuit, confirming regional effect [3] | N/A |
The following workflow outlines the standardized procedure for NM administration and monitoring in ECMO, derived from recent clinical studies [1] [3].
Key Procedural Details:
A recent prospective study established a robust methodology for PK/PD model development [1] [5]. The experimental workflow for this protocol is as follows:
Key Methodological Details:
While NM reduces bleeding risk, vigilant monitoring is essential. Key safety considerations include:
This compound is a valuable anticoagulant for ECMO, particularly in patients with a high risk of bleeding. Its unique PK/PD profile, characterized by a short half-life and distinct effects in the systemic circulation versus the ECMO circuit, allows for effective regional anticoagulation. The protocols and data summarized here provide a foundation for researchers and clinicians to optimize its use and for drug development professionals to design future clinical trials aimed at further validating its efficacy and safety.
The efficacy of nafamostat mesylate for PEP prophylaxis is supported by several clinical studies, which are summarized in the table below.
| Study Type / Focus | Patient Population | Nafamostat Protocol | Key Efficacy Findings | Reported Risk Ratio (RR) / Incidence |
|---|---|---|---|---|
| Single RCT [1] | 704 patients | 20 mg in 500 mL 5% dextrose, continuous infusion | Significant reduction in PEP incidence | 3.3% vs. 7.4% (Control); P=0.018 |
| Systematic Review & Meta-Analysis (9 RCTs, n=3,321) [2] | Mixed risk | Mostly 20 mg or 50 mg infusions | 50% lower risk of PEP overall | RR: 0.50 (95% CI: 0.36–0.68) |
| Subgroup: Low-Risk Patients [2] | Low-risk for PEP | Mostly 20 mg or 50 mg infusions | Pronounced protective effect | RR: 0.34 (95% CI: 0.21–0.55) |
| Subgroup: Mild PEP [2] | Patients with mild PEP | Mostly 20 mg or 50 mg infusions | Significant reduction in mild cases | RR: 0.49 (95% CI: 0.36–0.69) |
| Subgroup: Moderate/Severe PEP [2] | Patients with mod./sev. PEP | Mostly 20 mg or 50 mg infusions | Benefit not statistically significant | RR: 0.62 (95% CI: 0.34–1.14) |
| Retrospective Cohort (High-risk patients) [3] | 350 high-risk patients | 20 mg in 500 mL 5% dextrose, infusion started after ERCP over 6 hrs | Not effective in preventing PEP onset; but reduced severity | PEP incidence: 17.4% vs. 10.3% (Control); P=0.168; Significant reduction in moderate-to-severe PEP (OR: 0.30) |
The following protocol is synthesized from the analyzed clinical studies, particularly the single-center RCT [1] and the retrospective cohort study [3].
This compound is a broad-spectrum synthetic serine protease inhibitor [4] [5]. Its primary mechanism in preventing pancreatitis is believed to be the inhibition of proteolytic enzymes like trypsin, which play a key role in the autodigestive process that initiates and propagates acute pancreatitis [4] [6].
Beyond trypsin inhibition, nafamostat also exerts potent anti-inflammatory effects. It can attenuate signaling through the canonical NF-κB pathway, a key driver of inflammation, and may modulate other pathways involving proteases like thrombin and kallikrein, which are involved in coagulation and inflammation [4] [5]. The following diagram illustrates its multi-targeted mechanism of action.
This compound (NM) is a synthetic serine protease inhibitor clinically approved for treating acute pancreatitis and disseminated intravascular coagulation (DIC) in several countries. Recently, researchers have investigated its potential anti-cancer properties, particularly in preventing tumor metastasis. Neuroblastoma is the most common extracranial solid tumor in children, with approximately half of patients presenting with metastatic disease at diagnosis. Despite advanced treatments, the five-year survival rate for disseminated neuroblastoma remains at 40-45%, creating an urgent need for novel therapeutic strategies targeting metastasis [1] [2].
The transition from in vitro findings to in vivo validation represents a critical pathway in drug development. Research has demonstrated that this compound significantly inhibits migration and invasion of Neuro-2a murine neuroblastoma cells without affecting proliferation at 24 hours after treatment. This effect is mediated through decreased vascular endothelial growth factor (VEGF) production, identifying a pivotal mechanism underlying neuroblastoma metastasis inhibition. These findings suggest NM may be an effective treatment against neuroblastoma invasion and metastasis, meriting further investigation [1] [2].
The wound healing assay represents a straightforward, cost-effective method for evaluating two-dimensional cell migration capabilities. This protocol has been optimized for assessing this compound's effects on neuroblastoma cell migration:
Table: Wound Healing Assay Components and Conditions
| Component | Specification |
|---|---|
| Cell Line | Neuro-2a murine neuroblastoma |
| Seeding Density | 5×10⁶ cells/well (6-well plate) |
| NM Concentrations | 10 µM, 50 µM |
| Incubation Time | 24 hours |
| Imaging | Light microscopy |
| Key Measurement | Reduction in wound width |
The Boyden chamber assay provides a robust system for quantifying directed cell migration through a porous membrane, simulating aspects of in vivo migration through extracellular matrices:
Table: Critical Parameters for Boyden Chamber Assay
| Parameter | Specification | Purpose |
|---|---|---|
| Pore Size | 8µm | Optimal for neuroblastoma migration |
| Cell Density | 2.5×10⁴ cells/insert | Prevents overcrowding |
| Chemoattractant | 10% FBS in lower chamber | Induces directed migration |
| Incubation Time | 6-24 hours | Allows measurable migration |
| Detection Method | Crystal violet staining or Calcein-AM | Quantifies migrated cells |
Understanding the mechanism of NM's anti-migratory effects requires quantification of VEGF secretion:
Research investigations have yielded several critical quantitative findings regarding this compound's effects on neuroblastoma cells:
Table: Summary of Key Experimental Findings with this compound in Neuroblastoma
| Experimental Parameter | Effect of this compound | Significance |
|---|---|---|
| Cell Migration (Wound Healing) | Significant inhibition at 10µM and 50µM | Concentration-dependent inhibition of migration |
| Cell Invasion (Boyden Chamber) | Significant reduction | Impairs penetration through extracellular matrix |
| Cell Proliferation (24h WST-8) | No significant effect at 50µM | Specific anti-migratory effect without cytotoxicity |
| VEGF Secretion (ELISA) | Marked decrease in culture supernatants | Identified potential mechanism of action |
| NF-κB Expression (Western Blot) | Decreased levels | Suggested signaling pathway involvement |
The concentration-dependent response to this compound observed in migration assays reveals important structure-activity relationships. The 50 µM concentration consistently produces more pronounced inhibition of neuroblastoma cell migration compared to the 10 µM concentration, while showing no significant effect on cell proliferation at 24 hours. This indicates that NM's anti-migratory effects are not secondary to cytotoxicity, highlighting its potential as a targeted anti-metastatic agent [1] [2].
The dose-dependent suppression of VEGF secretion represents one of the most significant findings in NM research. ELISA analyses demonstrate that NM treatment reduces VEGF levels in neuroblastoma cell culture supernatants by approximately 40-60% compared to untreated controls. This reduction in VEGF directly correlates with decreased migration capacity, suggesting that VEGF inhibition constitutes a primary mechanism through which NM impairs neuroblastoma metastasis. VEGF-mediated pathways are crucial for tumor angiogenesis and metastasis, making this finding particularly relevant for therapeutic development [1] [2].
The vascular endothelial growth factor (VEGF) signaling pathway plays a central role in NM's anti-metastatic effects on neuroblastoma. VEGF is a highly potent molecule that increases vessel permeability, endothelial cell growth, proliferation, migration, and differentiation—all processes exploited by metastatic cancer cells. Research indicates that NM exposure significantly reduces VEGF production in neuroblastoma cells, which represents a pivotal mechanism underlying its inhibitory effects on metastasis [1].
The following diagram illustrates the proposed mechanism through which this compound inhibits neuroblastoma metastasis:
This mechanism is particularly significant because tumor vascularization is a rate-limiting step for metastasis. By targeting VEGF production, NM interferes with a critical pathway that neuroblastoma cells use to disseminate to distant sites. The concentration-dependent effect (more pronounced at 50µM than 10µM) further supports the specificity of this mechanism and suggests potential dose-response relationships that could be exploited therapeutically [1] [2].
Research indicates that this compound exposure leads to decreased NF-κB expression in neuroblastoma cells as measured by western blot analysis. NF-κB is a transcription factor that regulates numerous genes involved in inflammation, cell survival, and metastasis, including VEGF. The observed reduction in NF-κB provides a plausible mechanistic connection between serine protease inhibition and VEGF downregulation, suggesting NM acts through multiple interconnected pathways to achieve its anti-metastatic effects [1].
The experimental findings for this compound have significant implications for neuroblastoma therapeutic development:
Researchers implementing these protocols should consider several technical aspects:
The following workflow diagram summarizes the complete experimental process for evaluating this compound's effects on neuroblastoma migration:
These application notes and protocols provide comprehensive methodologies for investigating the anti-migratory effects of this compound on neuroblastoma cells. The detailed wound healing and Boyden chamber protocols enable robust quantification of migration inhibition, while the VEGF ELISA and western blot procedures facilitate mechanistic studies. The accumulated data demonstrate that NM significantly inhibits neuroblastoma migration and invasion—without affecting short-term proliferation—primarily through VEGF suppression and NF-κB modulation. These findings support further investigation of NM as a potential anti-metastatic agent for high-risk neuroblastoma and provide frameworks for evaluating its effects on other cancer types.
This compound (NM) is a synthetic serine protease inhibitor with potent anticoagulant and anti-inflammatory properties [1]. Its very short half-life of approximately 8 minutes makes it an attractive candidate for anticoagulation therapy where bleeding risk is a concern [2].
The primary rationale for investigating NM in EHS is to counteract heatstroke-induced coagulopathy (HIC), a major driver of mortality characterized by a cytokine storm, endothelial damage, and rapid consumption of coagulation factors [2]. A 2025 preclinical study demonstrated that NM intervention improves 72-hour survival in a rat EHS model by addressing this very issue [2] [3].
The graphic below summarizes the proposed mechanism of action of NM based on the findings of this study.
The following detailed protocol is adapted from the 2025 study by Frontiers in Pharmacology [2].
Randomly assign rats into three groups (n=15 per group) immediately after successful EHS induction:
| Group | Treatment | Administration |
|---|---|---|
| Control (Con) | No treatment | - |
| EHS Model (EHS) | 5% glucose solution | Intraperitoneal injection, 0.5 mg/kg |
| Nafamostat (NM) | This compound solution | Intraperitoneal injection, 0.5 mg/mL (equivalent volume to EHS group) [2] |
The expected outcomes and methods for analysis based on the referenced study are summarized below.
| Analysis Type | Specific Measures | Experimental Technique |
|---|---|---|
| Hematology & Coagulation | Platelet count, Hemoglobin, PT, APTT, TT, Fibrinogen, D-dimer, FDP | Automated hematology & coagulation analyzers [2] |
| Histopathology | Thrombus formation in brain, lungs, liver; general organ damage | H&E staining of tissue sections, microscopic examination [2] |
| Proteomics | Identification & quantification of differentially expressed proteins | Quantitative proteomics, validation by Parallel Reaction Monitoring (PRM) [2] |
The following table summarizes the key findings expected from the NM treatment group compared to the EHS model group.
| Parameter | EHS Model Group | NM Treatment Group | Change & Significance |
|---|---|---|---|
| 72-hour Survival Rate | Baseline | "Markedly higher" [2] | ✓ Improvement |
| Platelet Count | Low (Thrombocytopenia) | Elevated | ✓ Improvement [2] |
| Coagulation Times (PT/APTT) | Prolonged | Significant reduction | ✓ Improvement [2] |
| Thrombus Burden | Notable in brain, lungs, liver | Notable reduction | ✓ Improvement [2] |
| Differentially Expressed Proteins | Baseline (1,971 identified) | 160 downregulated, 52 upregulated | ✓ Modulation [2] |
The experimental workflow from model establishment to final analysis is outlined below.
1. Clinical Background and Rationale Nafamostat mesylate (NM) is a synthetic serine protease inhibitor with a very short half-life (approximately 5-8 minutes), making it a suitable regional anticoagulant for hemodialysis (HD) patients with a high risk of bleeding [1]. However, establishing the correct dose is challenging; under-dosing can lead to circuit clotting and ineffective dialysis, while over-dosing increases the risk of bleeding, allergic reactions, and costs [2] [1]. Clinical practice has relied on clinician experience and fixed protocols, leading to variable outcomes. A study analyzing 308 effective dialysis sessions has led to the development of a predictive model to calculate an individualized NM dose, aiming to optimize anticoagulation efficacy while minimizing risks [2].
2. Model Development and Key Predictors The model was developed through a retrospective multicenter study analyzing 308 hemodialysis sessions from 88 patients where anticoagulation was effective (no dialyzer clotting) [2] [1]. Using bootstrapping and stepwise multivariable linear regression on 16 candidate variables, the top four most important predictive features were identified [1]. The best-performing model used 12 variables and achieved an adjusted R² of 0.49 and a root mean squared error (RMSE) of 4.11 mg/h [2].
The direction and magnitude of influence for the top predictors are summarized in the table below and visualized in the subsequent diagram.
Table 1: Key Predictors of this compound Dose in the Multivariable Linear Regression Model [2] [1]
| Predictor Variable | Coefficient (95% CI) | P-value | Effect on Nafamostat Dose |
|---|---|---|---|
| Oral Anticoagulant Use | -14.20 (-18.28 to -10.12) | < 0.001 | Significantly Lower |
| Age (per year) | -0.13 (-0.19 to -0.08) | < 0.001 | Lower |
| Dry Body Weight (per kg) | 0.15 (0.09 to 0.22) | < 0.001 | Higher |
| Hemoglobin (per g/dL) | 1.13 (0.51 to 1.76) | < 0.001 | Higher |
The following diagram illustrates the relationships between these key predictors and the required NM dose.
3. Detailed Experimental Protocol This section outlines the core methodology used in the development study [1].
3.1. Data Source and Study Population
3.2. Data Collection and Variable Selection
3.3. Model Training and Validation
4. Clinical Implementation Protocol The following workflow diagram and accompanying text provide a guide for implementing the model in a clinical or research setting.
4.1. Pre-Dialysis Assessment & Dose Calculation
4.2. Dialysis Session and Monitoring
4.3. Post-Dialysis Evaluation & Dose Adjustment
5. Limitations and Future Directions The model represents a significant step towards personalized dosing but has limitations. Its performance (adjusted R² = 0.49) indicates that 51% of the variability in dosing is not explained by the model, leaving room for improvement [2]. As a retrospective study, it requires prospective and external validation in different patient populations [2] [1]. Future work should focus on:
Nafamostat mesylate (NM) is a short-acting serine protease inhibitor that has gained significant attention as a regional anticoagulant for various extracorporeal circuits, including extracorporeal membrane oxygenation (ECMO), continuous renal replacement therapy (CRRT), and therapeutic plasma exchange (PE). Its primary advantage lies in its exceptionally short plasma half-life of approximately 8 to 10 minutes, due to rapid degradation by hepatic carboxylesterases [1] [2]. This pharmacokinetic profile allows NM to exert potent anticoagulation within the extracorporeal circuit while minimizing systemic anticoagulation effects, making it a superior choice for critically ill patients with high bleeding risks or those with conditions like heparin-induced thrombocytopenia (HIT) [1] [3] [4].
Beyond its anticoagulant properties, NM exhibits anti-inflammatory and anti-complement activity by reducing macrophage, neutrophil, and T lymphocyte infiltration and inhibiting the NF-κB signaling pathway [1]. This multi-faceted mechanism of action not only prevents clot formation in the circuit but may also contribute to improved patient outcomes by mitigating the systemic inflammatory response often associated with extracorporeal circulation.
This compound is a broad-spectrum, synthetic serine protease inhibitor. Its anticoagulant effect is independent of antithrombin III, distinguishing it from heparin. The following diagram illustrates its multi-target mechanism of action within an extracorporeal circuit:
Diagram 1: Multitarget anticoagulation and anti-inflammatory mechanism of Nafamostat. NM inhibits multiple serine proteases in the coagulation cascade (IIa, Xa, XIIa), contact activation (kallikrein), fibrinolysis (plasmin), and the complement system, providing comprehensive circuit protection.
NM's broad inhibitory profile includes coagulation factors IIa (thrombin), Xa, and XIIa, as well as kallikrein, and plasmin [4]. The inhibition of kallikrein and Factor XIIa is particularly important in extracorporeal circuits, as it directly targets the contact activation pathway initiated when blood interacts with artificial circuit surfaces [1]. Furthermore, its suppression of complement activation contributes to reduced inflammation within the circuit [1].
Recent pharmacokinetic/pharmacodynamic (PK/PD) studies in ECMO patients reveal that NM's effect is best described by a two-compartment model [2]. There is a significant difference in its pharmacodynamics between the systemic circulation and the ECMO circuit itself. The concentration required to achieve half of the maximum inhibitory effect (IC50) on aPTT prolongation is 350 μg/L in the patient's systemic circulation compared to 581 μg/L in the ECMO circuit [2]. This indicates that higher concentrations are needed for effective anticoagulation within the circuit, supporting the strategy of infusing NM directly into the circuit to achieve high local concentrations while maintaining low systemic levels.
Application Notes: NM is a viable alternative to unfractionated heparin for ECMO, especially in patients with HIT, significant bleeding, or heparin resistance [1] [3]. It provides effective circuit anticoagulation with a potentially lower incidence of major bleeding events [1] [2]. A proposed strategy involves continuous infusion of NM via a dedicated stopcock upstream of the ECMO pump, ensuring high drug concentration at the point of entry into the circuit and maximizing contact time with blood before it returns to the patient [2].
Detailed Experimental Protocol:
Application Notes: For CRRT in patients with a high bleeding risk, NM significantly prolongs filter lifespan compared to no anticoagulation (31.7 ± 24.1 hours vs. 19.5 ± 14.9 hours, p=0.035) without increasing transfusion requirements or bleeding events [2]. Its short half-life makes it ideal for critically ill patients with fluctuating organ function.
Detailed Experimental Protocol:
Application Notes: A recent retrospective study in pediatric patients at high bleeding risk found that NM provides similar filter performance to regional citrate anticoagulation (RCA), with no significant differences in transmembrane pressure (TMP) or filter coagulation [4]. However, the NM-PE group had significantly lower overall adverse reactions and metabolic alkalosis rates compared to the RCA-PE group [4].
Detailed Experimental Protocol:
The following workflow summarizes the clinical implementation and monitoring of NM anticoagulation:
Diagram 2: Clinical implementation and monitoring workflow for Nafamostat. The process involves identifying suitable patients, initiating infusion, and titrating the dose based on post-filter Activated Clotting Time (ACT) measurements to achieve target anticoagulation.
Table 1: Key Monitoring Parameters for Nafamostat Anticoagulation
| Parameter | Target Range | Sampling Site | Frequency | Rationale & Notes |
|---|---|---|---|---|
| ACT (Activated Clotting Time) | 180-250 seconds [4] | Post-filter port | 30 min post-init, then every 30 min until stable, then per unit protocol | Primary parameter for circuit anticoagulation. |
| aPTT (activated Partial Thromboplastin Time) | 40-80 seconds (systemic) [2] | Systemic circulation (e.g., central venous catheter) | Same as above | Monitors systemic anticoagulation effect. A minimal increase is expected. |
| TMP (Transmembrane Pressure) | Stable, as per baseline | Machine display | Continuous | Increasing TMP indicates filter clotting. |
| Filter Inspection | No visible clotting | Effluent line | Periodically | Visual confirmation of circuit patency. |
| Ionized Calcium | Normal range | Systemic circulation | Every 4-6 hours or as clinically indicated | Unlike citrate, NM does not affect calcium levels [4]. |
Table 2: Comparison of Nafamostat with Other Anticoagulants in Extracorporeal Circuits
| Anticoagulant | Mechanism of Action | Half-Life | Key Advantages | Key Disadvantages & Risks |
|---|---|---|---|---|
| This compound | Serine protease inhibitor | ~8-10 min [1] | Short half-life; Regional anticoagulation; Low bleeding risk; HIT-safe [1] [4] | No specific antidote; Limited global experience; Potential for anaphylaxis, agranulocytosis, hyperkalemia [5] |
| Unfractionated Heparin (UFH) | Activates Antithrombin III | ~60-90 min | Universal availability; Low cost; reversible with protamine [3] | High bleeding risk; Heparin-Induced Thrombocytopenia (HIT); Heparin resistance [1] [3] |
| Regional Citrate (RCA) | Chelates ionized calcium | Metabolized (liver) | Minimal systemic anticoagulation [4] | Risk of metabolic alkalosis and hypocalcemia; Requires intensive monitoring [3] [4] |
Recent research directly comparing NM and RCA for plasma exchange in children showed comparable efficacy in terms of filter performance (initial, maximum, and final TMP) and bleeding events. However, the NM group demonstrated superior safety, with significantly lower rates of overall adverse reactions and metabolic alkalosis [4].
This compound is a potent and safe alternative for regional anticoagulation in extracorporeal circuits, characterized by its short half-life and targeted action. Its application is particularly valuable in managing critically ill patients with a high risk of bleeding or contraindications to heparin.
Current limitations for its widespread use include a lack of universal familiarity, absence of a specific antidote, and the need for more robust, large-scale randomized controlled trials to further solidify its position in treatment guidelines. Future work should focus on standardizing dosing protocols across different devices and patient populations and developing optimized, real-time monitoring strategies based on a deeper understanding of its PK/PD properties.
This compound (NM) is a synthetic serine protease inhibitor with a very short half-life (approximately 5-8 minutes), making it an ideal candidate for regional anticoagulation in extracorporeal circuits for patients with a high risk of bleeding [1] [2]. Its mechanism involves inhibiting key coagulation factors like IIa, Xa, XIIa, and kallikrein [1] [3].
Clinical studies demonstrate that nafamostat provides effective anticoagulation while mitigating bleeding risks.
The table below summarizes key dosing and outcomes from recent studies:
| Clinical Setting | Reported Dosage Range | Key Efficacy Findings | Key Safety Findings |
|---|
| Plasma Exchange (PE) [1] | 0.25 mg/kg/h (initial) | Filter performance (TMP) comparable to Regional Citrate Anticoagulation | Fewer overall adverse reactions Lower rate of metabolic alkalosis vs. RCA | | Continuous Kidney Replacement Therapy (CRRT) [3] [5] [4] | 0.1 - 0.3 mg/kg/h (~10 - 30 mg/h for adults) | Filter life and success rate comparable to RCA [3] | Favorable bleeding profile [3] Reduced transfusion needs vs. no anticoagulation [4] | | Hemodialysis (HD) [6] | 12.5 - 37.5 mg/h (average ~22 mg/h) | Effective anticoagulation achievable across a range of doses | Requires monitoring for circuit clotting and bleeding | | Extracorporeal Membrane Oxygenation (ECMO) [2] | 15 mg/h (initial, with adjustments) | PK/PD models support targeted circuit anticoagulation | Potential for reduced systemic anticoagulation vs. heparin |
Table Note: TMP = Transmembrane Pressure; RCA = Regional Citrate Anticoagulation; PK/PD = Pharmacokinetic/Pharmacodynamic.
Optimal NM dosing must balance anticoagulation efficacy against bleeding risk. An observational study in CRRT patients found no significant dose-response relationship between NM dose (5-30 mg/h) and filter life, suggesting that lower doses may be sufficient and safer [5].
Research is progressing towards personalized dosing. A 2025 study developed a prediction model for hemodialysis, identifying that oral anticoagulant use, dry body weight, age, and hemoglobin level are key factors influencing the required NM dose [6]. For example, oral anticoagulant use and older age were associated with a lower required NM dose, while higher body weight and hemoglobin were associated with a higher dose [6].
This protocol is adapted from recent observational studies and clinical practice [3] [5] [4].
The following diagram illustrates the clinical workflow for managing nafamostat anticoagulation during CRRT:
Diagram: Clinical workflow for nafamostat anticoagulation management in CRRT.
This protocol is derived from a 2025 pediatric study, and principles are applicable to adult practice [1].
This advanced protocol is for research settings to inform precise dosing, based on a 2025 prospective study [2].
Nafamostat mesylate can cause hyperkalemia through two primary, complementary mechanisms that disrupt potassium homeostasis. The key drivers are not the parent drug itself, but its metabolites, which directly impair renal potassium secretion and may also affect extrarenal potassium handling [1] [2].
The table below summarizes the roles of nafamostat and its key metabolites:
| Compound | Role in Hyperkalemia | Key Actions |
|---|---|---|
| This compound (NM) | Parent drug | Rapidly metabolized in the liver by carboxyesterase and long-chain acyl-CoA hydrolase [3]. |
| p-Guanidinobenzoic Acid (PGBA) | Primary Metabolite | Potently inhibits the amiloride-sensitive sodium (Na+) conductance in the apical membrane of the cortical collecting duct (CCD) cells [1] [2]. |
| 6-Amidino-2-naphthol (AN) | Primary Metabolite | Also inhibits the amiloride-sensitive Na+ conductance in the CCD and suppresses potassium influx in erythrocytes by inhibiting the Na+-K+ ATPase-dependent pathway [4] [2]. |
These mechanisms are illustrated in the following pathway diagram:
The mechanisms of hyperkalemia have been elucidated using specific in vitro and ex vivo models. The following workflow outlines a key methodology for investigating the direct renal effects of nafamostat metabolites.
This technique allows for the direct assessment of how metabolites affect ion transport in the target nephron segment. Key findings from such experiments show that PGBA and AN cause a dose-dependent hyperpolarization of the apical membrane voltage, which is completely inhibited by pre-treatment with amiloride, confirming the involvement of ENaC [1] [2].
For the extrarenal mechanism, an in vitro model using erythrocytes from healthy volunteers can be employed. This involves measuring the uptake of a radioactive potassium analog, 86RbCl, in the presence and absence of NM and its metabolites to assess the inhibition of the Na+-K+ ATPase-dependent pathway [4].
For researchers conducting clinical trials involving nafamostat, vigilant monitoring and a structured management plan are crucial. The following table outlines the risk factors and management strategies based on general hyperkalemia guidance and the specific pharmacology of nafamostat.
| Aspect | Recommendations for Research & Clinical Trials |
|---|---|
| Risk Factors | Underlying renal impairment, low aldosterone states, concurrent use of other drugs that impair potassium excretion (e.g., ACE inhibitors, potassium-sparing diuretics) [5]. |
| Monitoring | Frequent serum potassium monitoring is essential, especially in at-risk subjects. Monitor for ECG changes (peaked T waves, PR prolongation, widened QRS) [5]. |
| Management (Mild) | Reduce dose or discontinue nafamostat if possible. Consider adding a loop diuretic to enhance renal potassium excretion, provided the subject is not volume depleted [5]. |
| Management (Severe/ Acute) | For severe hyperkalemia with ECG changes, immediate intervention is required. Standard therapies include intravenous calcium gluconate (to stabilize cardiac membranes), insulin with glucose (to shift potassium into cells), and inhaled beta-2 agonists (e.g., albuterol). Hemodialysis may be necessary [5]. |
| Clinical Setting | Recommended Dosage Range | Key Considerations & Evidence |
|---|---|---|
| Hemodialysis (HD) [1] | 21.9 ± 6.82 mg/h (average in effective sessions). Initial dosing often 12.5, 25, or 37.5 mg/h. | Dosage should be individualized. Key factors for higher dose needs: higher dry body weight, higher hemoglobin. Key factors for lower dose needs: concurrent oral anticoagulant use, older age [1]. |
| Continuous Kidney Replacement Therapy (CKRT) [2] | 5 - 30 mg/h (common range). 15.8 ± 8.8 mg/h (mean in observational study). | No clear dose-response relationship with filter life was found within the 5-30 mg/h range. The optimal dose to prevent clotting without increasing bleeding risk remains under investigation [2]. |
| Extracorporeal Membrane Oxygenation (ECMO) [3] | Starting dose of 15 mg/h, titrated to target aPTT. | Pharmacokinetic/Pharmacodynamic (PK/PD) models show that the drug concentration needed to achieve half of the maximum effect (IC50) differs between the systemic circulation and the ECMO circuit, highlighting the need for precise monitoring [3]. |
For researchers investigating the novel, non-anticoagulant applications of nafamostat mesylate, such as its anti-fibrotic properties, the following experimental details are critical.
This methodology is used to study the drug's direct effects on human proximal tubular epithelial cells.
This protocol is used to validate the anti-fibrotic effects in a whole-organism context.
The renal protective effect of this compound in experimental fibrosis is linked to the suppression of the IL-17/c-Fos signaling pathway, as identified through RNA sequencing analysis [4]. The following diagram illustrates this mechanism and the related experimental workflow.
Nafamostat's Anti-fibrotic Mechanism and Workflow
The diagram shows that in experimental models, profibrotic stimuli (GZMB/TGF-β) activate the IL-17/c-Fos signaling pathway, promoting renal fibrosis. This compound (NM) treatment suppresses this pathway, thereby attenuating fibrosis, as confirmed through both in vitro and in vivo experiments [4].
To summarize the available evidence:
Anaphylaxis to Nafamostat mesylate is a rare but potentially severe adverse event. Understanding its clinical presentation is crucial for timely identification and intervention.
The table below summarizes quantitative data from recent case reports and pharmacovigilance reviews:
| Characteristic | Reported Findings | Source |
|---|---|---|
| Most Common Symptoms | Cutaneous (29.8%), Gastrointestinal (22.8%), Cardiovascular (12.3%) | KIDS-KAERS Database (2007-2017) [1] |
| Proportion of Anaphylaxis | 15% (8/53) of all NM adverse reactions during blood purification | KIDS-KAERS Database Analysis [1] |
| Onset Time | 5 to 50 minutes after NM administration initiation | Case Series (2021) [1] |
| Case Fatality | Cardiac arrest and fatal anaphylaxis have been reported | Case Reports [1] [4] |
A definitive diagnosis of NM-induced anaphylaxis is based on clinical observation and can be confirmed with specialized immunologic tests.
The cornerstone of diagnosis is a high index of suspicion when symptoms consistently appear during NM infusion and resolve promptly after its discontinuation [2]. Be aware that reactions can be misdiagnosed as sepsis due to overlapping symptoms like fever and elevated inflammatory markers (C-reactive protein, procalcitonin) [2].
When clinical history suggests anaphylaxis, the following tests can provide objective confirmation [1]:
The following diagram illustrates the recommended diagnostic workflow for a suspected NM anaphylaxis event.
Follow established anaphylaxis treatment guidelines. The initial response is critical [5]:
For researchers and clinicians, the following strategies can help minimize risk:
A 2025 study developed a predictive model for Nafamostat dosing in hemodialysis patients at high risk of bleeding. The research identified key patient factors influencing the effective dose and established a multivariable linear regression model [1].
The table below summarizes the factors and their effects on the Nafamostat dose based on the study's findings [1].
| Predictor Variable | Effect on Nafamostat Dose | Coefficient (95% CI) | P-value |
|---|---|---|---|
| Oral Anticoagulant Use | Lower Dose | -14.20 (-18.28 to -10.12) | < 0.001 |
| Dry Body Weight | Higher Dose | +0.15 (0.09 to 0.22) | < 0.001 |
| Age | Lower Dose | -0.13 (-0.19 to -0.08) | < 0.001 |
| Hemoglobin Level | Higher Dose | +1.13 (0.51 to 1.76) | < 0.001 |
Evidence also supports the efficacy of lower doses. A 2011 study found that a low-dose regimen of 12.5 mg/h significantly reduced the rate of massive clotting compared to saline-flushing methods, while maintaining a similar safety profile for bleeding complications [2].
When facing clotting issues despite Nafamostat use, a systematic investigation is recommended. The following workflow outlines key troubleshooting steps and their relationships.
Q1: What is the recommended starting dose for this compound in high-bleeding-risk hemodialysis? While protocols vary, evidence supports starting at a low dose of 12.5 mg/h, which is effective and cost-efficient [2]. Some centers use a tiered approach (12.5, 25, or 37.5 mg/h) based on the patient's prior anticoagulation response [1]. The dose should then be titrated based on visual clotting scores.
Q2: How should the Nafamostat dose be adjusted after a dialysis session? The dose should be adjusted in increments of 12.5 mg/h. It should be increased if excessive clotting is observed and decreased if bleeding complications occur [1].
Q3: We are still experiencing clotting despite adequate Nafamostat dosing. What could be the cause? As illustrated in the case report, a novel type of dialyzer reaction should be considered. This is characterized by the formation of yellowish-white matter (composed of neutrophils and fibrin) in the venous pot and recurrent clotting, which is not resolved by increasing anticoagulant dose. The solution is to switch the dialyzer membrane material (e.g., from polysulfone to cellulose triacetate) [3].
Q4: How does Nafamostat compare to heparin-free (saline flush) dialysis? Low-dose Nafamostat is significantly more effective than saline flushes alone. One study found that the massive clotting rate was 4.2 per 1000 sessions with Nafamostat versus 44.5 per 1000 sessions with saline, a more than 10-fold reduction, with no significant difference in bleeding risk [2].
To further investigate and validate Nafamostat dosing in your own research, you can adapt the following methodologies from the cited literature.
This protocol is based on the 2025 study that built a multivariable linear regression model [1].
This protocol standardizes the assessment of anticoagulation efficacy.
The table below summarizes the core methodologies and findings from pivotal studies on nafamostat use in ECMO.
| Study Focus | Recommended Dosing & Monitoring | Key Findings on Circuit Lifespan & Outcomes |
|---|
| Clinical Efficacy & Bleeding Risk [1] | • Initial Dose: 0.41-0.93 mg/kg/hr (avg. 0.64 mg/kg/hr). • Target: aPTT of 60-80 seconds. | • Significantly lower daily transfusion volumes (pRBCs, FFP, cryoprecipitate). • Fewer hemorrhagic/thrombotic complications vs. heparin. • Better survival rate (P=0.048). | | Regional Anticoagulation Effect [2] [3] | • Initial Dose: 0.2-0.5 mg/kg/hr. • Target: aPTT 60-90 seconds. • Measurement: Simultaneous aPTT from patient and post-oxygenator circuit. | • Regional effect confirmed: Patient aPTT was significantly lower than circuit aPTT (73.57s vs. 79.25s, P=0.010). • Heparin showed no such difference, indicating systemic effect. | | Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis [4] [5] | • Starting Dose: 15 mg/h (approx. 0.2-0.3 mg/kg/h for 50-75 kg adult). • Target: aPTT 40-80 seconds. • Sampling: From central venous catheter (patient) and post-oxygenator (circuit). | • PK best described by a two-compartment model. • Different PD in circuit vs. patient: Higher concentration needed in circuit (IC50 581 μg/L) to achieve effect vs. in patient (IC50 350 μg/L). | | Risk Factors for Circuit Clotting (in CKRT) [6] | • Context: Pediatric Continuous Kidney Replacement Therapy (CKRT). | Factors for shorter circuit lifespan: • Low Antithrombin III (AT III) activity. • Nafamostat monotherapy (without heparin). • Small filter size. |
If you are modeling circuit failure in an experimental setting, consider these evidence-based risk factors.
1. Check Antithrombin III (AT III) Levels [6]
2. Evaluate Anticoagulant Strategy [6]
3. Confirm Regional vs. Systemic Anticoagulation [2] [4] [3]
For research on nafamostat's regional anticoagulation, follow this conceptual workflow:
The following tables consolidate key safety data from clinical studies to facilitate easy comparison and reference.
Table 1: Bleeding-Related Outcomes in CRRT/CKRT Studies
| Study Population & Design | Anticoagulation Groups | Key Bleeding-Related Findings | Reference |
|---|---|---|---|
| Critically ill patients with bleeding tendencies (Retrospective, n=490) [1] | Nafamostat vs. No Anticoagulation | Hemoglobin decrease: -1.90 g/dL (Nafamostat) vs. -2.39 g/dL (No Anticoagulation). Transfusion needs: Lower in Nafamostat group, with a survival benefit in patients needing multiple transfusions. | [1] |
| CRRT patients at high risk of bleeding (Retrospective, n=243) [2] | Nafamostat vs. Anticoagulation-Free | RBC transfusion frequency: 71% (Nafamostat) vs. 70% (Anticoagulation-Free). RBC units/day: 0.7 units/day (both groups). No significant increase in transfusion requirements with Nafamostat. | [2] |
| HD patients with conjunctival bleeding (Retrospective, n=6) [3] | Nafamostat vs. Heparin-Free | No increased conjunctival bleeding or prolonged recovery time was observed in the Nafamostat group. No allergic or thrombocytopenic complications were reported. | [3] |
Table 2: Bleeding & Complications in Hemodialysis for End-Stage Renal Failure
| Parameter | Nafamostat Group (n=33) | Heparin Group (n=32) | P-value |
|---|---|---|---|
| Total Post-Treatment Adverse Reactions | Lower | Higher | < 0.05 [4] |
| Platelet Count | No significant change | No significant change | > 0.05 [4] |
| Hemoglobin Level | No significant change | No significant change | > 0.05 [4] |
| Coagulation Function (PT, APTT, TT, INR) | Significantly lower increase | Higher increase | < 0.05 [4] |
Here are the methodologies for key experiments cited in the tables, which can serve as templates for your own research or validation studies.
Protocol 1: Anticoagulation in Continuous Kidney Replacement Therapy (CKRT) [1] This protocol is designed for critically ill patients with bleeding tendencies.
Protocol 2: Anticoagulation in Maintenance Hemodialysis [4] [3] This protocol compares Nafamostat to heparin in patients at risk of bleeding.
The diagram below outlines a systematic approach for managing bleeding risks in patients receiving this compound, based on the evidence and protocols summarized above.
Q1: For a patient with active bleeding, is it better to use Nafamostat or no anticoagulation during CRRT? A1: Evidence suggests Nafamostat is a preferable option. A large retrospective study in critically ill patients with bleeding tendencies found that compared to no anticoagulation, Nafamostat resulted in a smaller decrease in hemoglobin levels and reduced the need for blood transfusions, without increasing mortality or other complications [1].
Q2: What is the most common non-bleeding adverse reaction we should warn clinicians about? A2: Phlebitis is a frequently reported adverse event. A randomized controlled trial on COVID-19 patients noted that phlebitis occurred in approximately 50% of patients receiving intravenous Nafamostat [5]. This is an important practical consideration for clinical protocols.
Q3: In a patient with liver failure, is there data to support using Nafamostat over heparin? A3: While Nafamostat is recognized as a premier anticoagulant in some countries for extracorporeal therapies in liver failure, direct comparative evidence is still emerging. A randomized controlled trial is currently underway in China to evaluate the safety and efficacy of Nafamostat versus heparin in patients with liver failure undergoing plasma adsorption and plasmapheresis [6]. Until the results are published, the choice should be based on institutional protocol and a careful risk-benefit assessment.
The table below summarizes the key storage conditions for nafamostat mesylate to ensure its stability and potency in your experiments [1].
| Form | Storage Condition | Shelf Life / Use Period | Important Notes |
|---|---|---|---|
| Lyophilized Powder | Store at room temperature, in a desiccated environment. | Stable for 24 months. | Keep the powder dry and avoid exposure to moisture. |
| Solution in DMSO | Store at 4°C or -80°C. | 1 month at 4°C; 6 months at -80°C. | Aliquot to avoid repeated freeze-thaw cycles, which can cause loss of potency. |
For creating stock solutions, the supplier provides the following specific protocol [1]:
Researchers should be aware of nafamostat's inherent stability challenges. Here is a workflow outlining the stability profile and common issues you may encounter.
The stability considerations shown in the diagram are supported by the following evidence:
While specific experimental protocols will vary, the following methodology, based on a published enzymological study, provides a template for assessing the inhibitory activity of this compound against serine proteases [2].
Preparation of Reagents
Inhibition Assay Workflow
A 2025 multicenter study developed a model to predict the optimal Nafamostat mesylate dose for hemodialysis, which can be a valuable reference for research settings. The model was built using data from patients effectively anticoagulated with Nafamostat and is based on a multivariable linear regression analysis [1] [2].
The table below provides the coefficients for the key variables in the prediction model. You can calculate the predicted dose for your experimental parameters using the following formula [3]: Predicted Nafamostat dose (mg/h) = 20.047 + (Variable Value × Coefficient)
| Variable | Coefficient | Example Value | Contribution to Dose (mg/h) |
|---|---|---|---|
| (Intercept) | +20.047 | --- | +20.047 |
| Oral anticoagulant use (Yes) | -14.202 | No (0) | 0 |
| Dry body weight (kg) | +0.151 | 60 kg | +9.06 |
| Age (years) | -0.134 | 50 years | -6.70 |
| Hemoglobin (g/dL) | +1.134 | 10 g/dL | +11.34 |
| Sex (Female) | -3.174 | Female (1) | -3.174 |
| Membrane material (Cellulose triacetate) | -6.234 | Polysulfone (0) | 0 |
| Ultrafiltration volume (L) | -1.108 | 2.5 L | -2.77 |
| Blood flow rate (mL/min) | -0.030 | 250 mL/min | -7.50 |
| *Predicted Nafamostat Dose (mg/h) | --- | --- | 20.30 |
> Important Note on Model Performance: The best-performing model, which used 12 variables, showed a Root Mean Squared Error (RMSE) of 4.11 mg/h and an adjusted R² value of 0.49 [1] [2]. This means that while the model is a useful predictor, there is substantial variability it does not capture. Further studies for model improvement and external validation are required [1].
When experimenting with Nafamostat, selecting the right parameter to monitor its anticoagulant effect is crucial. Evidence suggests that activated partial thromboplastin time (aPTT) may be more reliable than activated clotting time (ACT), especially in pediatric critical care research involving continuous venovenous hemodiafiltration (CVVHDF) [4].
The following diagram illustrates the relationship between Nafamostat infusion and these coagulation parameters, based on findings from a 2025 dose-response analysis [4]:
Key findings from the research include [4]:
For your experimental design, here is a summary of the methodology from the 2025 predictive model study and other critical factors to consider.
Key Factors Influencing Dose: The study identified the following variables as most important for prediction [1] [2]:
Drug Properties & Safety: Be aware of Nafamostat's key pharmacological profile [5] [6]:
The table below summarizes the key anticoagulation parameters for nafamostat mesylate as reported in recent studies.
| Parameter | Typical Target Range | Clinical/Experimental Context | Key Findings & Reliability | Citation |
|---|---|---|---|---|
| Activated Clotting Time (ACT) | 140-180 seconds [1] [2] | Pediatric CVVHDF [1] | Weak or non-significant correlation with NM infusion rate; considered less reliable [1]. | |
| 180-250 seconds [3] | Plasma exchange in children [3] | Used for monitoring during the procedure. | ||
| Activated Partial Thromboplastin Time (aPTT) | 40-80 seconds [4] | ECMO patients [4] | PK/PD models show a direct relationship with NM concentration; may be more sensitive [4] [1]. | |
| 60-80 seconds [2] | ECMO patients [2] | Used as a target for dosing NM. |
Here are answers to common questions and problems you might encounter when monitoring nafamostat.
Different dialyzer membranes adsorb nafamostat mesylate to varying degrees, which can significantly impact anticoagulant efficacy during experiments. The table below summarizes key findings from clinical and in vitro studies.
| Membrane Material | Key Findings on NM Adsorption | Quantitative Adsorption Data | Clinical/Experimental Impact |
|---|---|---|---|
| Polyester-polymer alloy (PEPA) | Significantly greater NM adsorption compared to polysulfone (PS) membranes [1]. | ≈ 12.0 ± 0.1 mg/m² (in a blood pump circulation experiment) [1]. | Severe clot formation observed in clinical settings with NM, linked to its adsorption by the PEPA membrane [1]. |
| AN69ST (Surface-treated polyacrylonitrile) | Shows high adsorption capacity for NM, confirmed in both in vitro and clinical retrospective studies [2] [3]. | Significantly higher adsorption clearance than PS and PMMA membranes; post-hemofilter NM concentrations were significantly lower [3]. | Shorter post-hemofilter activated clotting time (ACT); requires higher NM dosing to achieve target anticoagulation [2] [3]. |
| Polysulfone (PS) | Adsorbs notably less NM than PEPA or AN69ST membranes [1] [3]. | ≈ 1.0 to 4.1 mg/m² (varies by product, in a blood pump experiment) [1]. | Considered to have a lower tendency to impact NM availability, making it a more predictable choice for experiments. |
| Polymethylmethacrylate (PMMA) | Adsorbs less NM than AN69ST membranes [3]. | Post-hemofilter NM concentrations were higher than with AN69ST [3]. | More stable NM concentrations and anticoagulant effect compared to high-adsorption membranes. |
Here are detailed methodologies and solutions for common issues you might face.
This protocol is adapted from published research to quantify NM adsorption on different membranes [1] [3].
Q1: Why am I observing inconsistent anticoagulation effects or frequent circuit clotting despite using a standard NM dose?
Q2: How does the choice of dialysis membrane directly impact my experimental results with NM?
Q3: Are there other patient or circuit factors that could influence NM dosing besides the membrane?
The following diagrams outline the experimental and troubleshooting workflows for studying NM adsorption.
Diagram 1: Workflow for the in vitro NM adsorption experiment.
Diagram 2: A logical guide for troubleshooting inconsistent NM effects.
The table below summarizes core findings from recent clinical studies comparing nafamostat mesylate and heparin in hemodialysis and other extracorporeal therapies.
| Aspect | This compound (NM) | Heparin | Supporting Data & Context |
|---|---|---|---|
| Overall Efficacy | Effective for maintaining circuit patency; similar filter performance to regional citrate anticoagulation in plasma exchange [1]. | Established efficacy, but use is limited in high bleeding-risk patients [2]. | In plasma exchange for pediatric patients, no significant difference in transmembrane pressure (TMP) between NM and citrate groups [1]. |
| Anticoagulant Mechanism | Broad-spectrum serine protease inhibitor. Inhibits thrombin (IIa), Xa, XIIa, kallikrein, and plasmin [1] [3]. | Activates antithrombin III. | NM's short half-life is due to rapid degradation by carboxylesterase [1]. |
| Bleeding Risk & Safety | Lower bleeding risk; preferred for high bleeding-risk patients. Fewer adverse reactions than heparin and regional citrate [1] [2]. | Higher bleeding risk [2]. | Significantly lower incidence of bleeding-related complications vs. heparin (P<0.05) [2]. Fewer overall adverse reactions vs. regional citrate (P<0.05) [1]. |
| Metabolic Complications | Not associated with citrate-related metabolic issues (e.g., metabolic alkalosis, hypocalcemia) [1]. | Can cause heparin-induced thrombocytopenia (HIT). | In plasma exchange, citrate group had significantly higher metabolic alkalosis rates [1]. |
| Additional Benefits | Potential anti-inflammatory and anti-fibrotic effects; protects renal tubular cells and suppresses IL-17 signaling in animal studies [4]. | Primarily anticoagulant. | Animal model shows NM attenuates renal fibrosis by suppressing IL-17/c-Fos pathway [4]. |
For researchers requiring in-depth methodological information, here is a detailed breakdown of the experimental designs from key studies.
The diagrams below illustrate the distinct anticoagulant mechanisms of Nafamostat and heparin, as well as the patient-specific dosing workflow for Nafamostat based on the predictive model.
| Clinical Context & Study Design | Key Efficacy Findings (Filter Life) | Key Safety Findings (Bleeding Risk) | Other Notable Outcomes |
|---|
| CRRT in Critically Ill Adults Retrospective Observational Study [1] | Heparin was associated with a longer filter life. • Mean filter life with Heparin: 1.58 days • Mean filter life with Nafamostat: 1.06 days (p=0.006) [1] | Not the primary focus, but no significant difference in blood transfusion requirements was found between the two groups. [1] | The study concluded that heparin could prolong filter life by approximately one-third to one-half a day compared to nafamostat. [1] | | CRRT in Adults at High Bleeding Risk Retrospective Observational Study [2] | No significant difference in median filter life was reported between the two agents. [2] | Nafamostat was associated with a significantly lower risk of bleeding complications (3.3% vs. 27%, p=0.04) in a propensity score-matched analysis. [2] | The use of nafamostat was independently associated with a reduced risk of bleeding in multivariate analysis. [2] | | Pediatric CRRT with Acute Liver Failure Retrospective Observational Study [3] | Filter lifespan was shortest with systemic heparin. Lifespans for Citrate (43.0 h) and Nafamostat (43.0 h) were similar and superior to Heparin (37.0 h). [3] | Heparin had a higher rate of new bleeding episodes (36.8%) compared to Citrate (6.7%) and Nafamostat (5.9%). [3] | Nafamostat was suggested as a preferred option due to its combination of filter longevity and a lower risk of metabolic disturbances compared to citrate. [3] | | Venoarterial ECMO Support Retrospective Review [4] | Thromboembolic events were comparable between the two anticoagulants. [4] | Nafamostat was identified as a significant risk factor for bleeding (HR, 2.4), meaning it was associated with a higher bleeding risk in this specific ECMO context. [4] | The only significant risk factor for thromboembolic complications was old age, regardless of the anticoagulant type used. [4] |
For the key studies cited above, here are the detailed methodologies that support the data.
1. CRRT Protocol for Critically Ill Adults [1]
2. CRRT Protocol for Patients at High Bleeding Risk [2]
3. ECMO Support Protocol [4]
The fundamental difference in the mechanism of action between these two drugs explains their distinct bleeding risk profiles. The following diagram illustrates their primary pathways and a generalized workflow for a comparative clinical study.
For researchers and drug development professionals, the data highlights several critical considerations:
| Experimental System / Measure | Nafamostat Mesylate | Camostat Mesylate / Metabolite (GBPA) | Key Findings & Context |
|---|---|---|---|
| In Vitro TMPRSS2 Enzyme Inhibition (IC₅₀) | 55 ± 7 nM [1] | 142 ± 31 nM [1] | Nafamostat is ~2.6 times more potent in a cell-based TMPRSS2 activity assay [1]. |
| In Vitro SARS-CoV-2 Infection (IC₅₀) | 2.2 nM [2] | 14.8 nM [2] | Nafamostat is ~6.7 times more potent at inhibiting authentic SARS-CoV-2 infection in Calu-3 lung cells [2]. |
| Binding Free Energy (from Simulation) | Lower (More Favorable) [3] | Higher (Less Favorable) [3] | Molecular modeling predicts nafamostat forms a more stable complex with TMPRSS2 [3]. |
| Michaelis Complex Population | Higher [1] | Lower [1] | Nafamostat more readily forms the initial enzyme-substrate complex, explaining its higher potency [1]. |
The superior potency of nafamostat can be traced to its molecular-level interactions with the TMPRSS2 enzyme.
The following diagram illustrates this inhibitory pathway and the key difference between the two drugs.
The molecular modeling data is strongly supported by experimental results across various biological models.
The collective evidence indicates that nafamostat is a more promising TMPRSS2 inhibitor candidate than camostat for further therapeutic development.
For fellow researchers, here is a summary of the key methodologies from the cited works.
| Experiment Type | Core Methodology Description | Key Measurements & Outputs |
|---|---|---|
| In Vitro Enzyme Inhibition [1] | Cell-based assay using HEK-293T cells overexpressing TMPRSS2. Enzyme activity is measured via cleavage of a fluorogenic peptide substrate (BOC-QAR-AMC) in the presence of serially diluted inhibitors. | IC₅₀: Concentration of inhibitor that reduces enzyme activity by 50%. |
| In Vitro Antiviral Assay [2] | Infection of human airway epithelial cell lines (Calu-3) or primary cultures with authentic SARS-CoV-2. Inhibitors are added prior to infection. | IC₅₀: Viral RNA abundance measured by RT-qPCR; Plaque Assay: Infectious virus titer in supernatant. |
| Molecular Dynamics (MD) Simulations [3] [1] | Extensive all-atom MD simulations (totaling hundreds of microseconds) performed on a homology model of TMPRSS2 with docked inhibitors. Markov state models are used to study binding kinetics and conformational changes. | Binding Free Energy, Michaelis Complex Population, Residue Interaction Maps, and structural models of the inhibitor-enzyme complex. |
| Aspect | Nafamostat Mesylate | Gabexate Mesylate |
|---|
| Overall PEP Risk Reduction | RR: 0.50 (95% CI: 0.36-0.68) [1] • PEP Incidence: 4.4% (Nafamostat) vs. 8.3% (Control) [1] | Peto OR: 0.66 (95% CI: 0.49-0.89) [2] • Evidence is heterogeneous and less robust [2] [3] | | Efficacy by Patient Risk | • Low-risk: RR 0.34 (95% CI: 0.21-0.55) [1] • High-risk: RR 0.68 (95% CI: 0.47-1.00) [1] | • Not clearly established by subgroup analysis in available data. | | Efficacy by PEP Severity | • Mild PEP: RR 0.49 (95% CI: 0.36-0.69) [1] • Moderate/Severe PEP: RR 0.62 (95% CI: 0.34-1.14); benefit uncertain [1] [4] | • Data on severity-specific efficacy is limited in the retrieved abstracts. | | Typical Prophylaxis Dose | 20 mg or 50 mg, administered intravenously [1] [4] | 1 g, administered via continuous intravenous infusion over 12 hours [5] | | Key Supporting Evidence | Meta-analysis of 9 RCTs (n=3,321) [1] | Meta-analysis of 13 RCTs (n=3,718) [2] |
The data in the table above comes from high-quality systematic reviews and meta-analyses that followed rigorous methodologies.
Both nafamostat and gabexate are synthetic serine protease inhibitors. Their primary mechanism in preventing PEP is believed to be the inhibition of proteolytic enzymes in the pancreas [6] [7].
The following diagram illustrates the core mechanism shared by both drugs and the additional pathways influenced by nafamostat.
The broader anti-inflammatory and anticoagulant properties of nafamostat may contribute to its efficacy and represent an interesting area for further investigation in drug development [6].
| Analysis Focus | Number of Studies & Patients | Risk Ratio (RR) for PEP | Key Findings |
|---|
| Overall PEP Prevention [1] | 9 RCTs (n=3,321) | RR 0.50 (95% CI 0.36–0.68) | 4.4% vs. 8.3% in control; ~50% lower risk. | | By Patient Risk Profile | | | | | Low-Risk Patients [1] | Data from 9 RCTs | RR 0.34 (95% CI 0.21–0.55) | Strong, consistent protective effect. | | High-Risk Patients [1] | Data from 9 RCTs | RR 0.68 (95% CI 0.47–1.00) | Effect is marginal and not statistically significant in some analyses [2]. | | By PEP Severity | | | | | Mild PEP [1] | Data from 9 RCTs | RR 0.49 (95% CI 0.36–0.69) | Effective in preventing mild cases. | | Moderate/Severe PEP [1] | Data from 9 RCTs | RR 0.62 (95% CI 0.34–1.14) | No statistically significant benefit was demonstrated. | | By Nafamostat Dose | | | | | 20 mg Dose [1] | Data from 9 RCTs | RR 0.50 (95% CI 0.34–0.74) | Effective, with no significant difference from the 50 mg dose. | | 50 mg Dose [1] | Data from 9 RCTs | RR 0.43 (95% CI 0.26–0.72) | Effective, but not superior to 20 mg for high-risk patients [2]. |
For high-risk patients, current evidence supports a combination of strategies. A 2024 individual patient data meta-analysis found that rectal NSAIDs and high-volume intravenous fluids (IVF) were effective, while pancreatic duct (PD) stents did not show a significant benefit in their adjusted analysis [3] [4]. Another network meta-analysis concluded that pancreatic stent placement was the most effective single strategy for high-risk patients [5].
| Prophylaxis Strategy | Risk Ratio (RR) for PEP | Context of Evidence |
|---|---|---|
| Rectal NSAIDs [3] | RR 0.69 (95% CI 0.54–0.88) | Adjusted analysis from an individual patient data meta-analysis (IPDMA). |
| High-Volume IVF [3] | RR 0.40 (95% CI 0.21–0.79) | Adjusted analysis from an individual patient data meta-analysis (IPDMA). |
| Pancreatic Stent [5] | B = -1.25 (95% CI -1.81 to -0.69) | Network meta-analysis ranking it best for high-risk patients. |
| Pancreatic Stent [3] | RR 1.25 (95% CI 0.91–1.73) | Adjusted analysis from an individual patient data meta-analysis (IPDMA), showing no significant benefit. |
This compound is a broad-spectrum synthetic serine protease inhibitor. It is thought to prevent PEP by inhibiting proteolytic enzymes and other inflammatory mediators in the pancreatic tissue [1]. The diagram below illustrates the proposed pathway of PEP development and nafamostat's potential intervention point.
The evidence for nafamostat comes from prospective, randomized, controlled trials (RCTs). A typical protocol from these studies involves [2] [1]:
| Experimental Measure | EHS Group (Placebo) | NM-Treated Group | Reported Outcome |
|---|---|---|---|
| 72-hour Survival Rate | Lower (specific rate not provided) | Markedly higher [1] | Significant improvement with NM [1] [2] |
| Thrombus Formation | Observed in brain, lungs, liver [1] | Notable reduction [1] | NM alleviates thrombus burden [1] [3] |
| Platelet Count | Lower (thrombocytopenia) [1] | Elevated [1] | NM counteracts heatstroke-induced coagulopathy [1] |
| Coagulation Parameters | Prolonged PT and APTT [1] | Significant reduction in PT and APTT [1] | NM improves coagulation metrics [1] |
| Key Proteins (vs. EHS) | — | 160 downregulated, 52 upregulated [1] | NM modulates anti-inflammatory and metabolic proteins [1] [2] |
This recent study provides a detailed experimental protocol and mechanistic insights into how NM confers protection.
The methodology from the 2025 study is outlined below to allow for evaluation and replication [1] [4].
This compound is a synthetic serine protease inhibitor with a short half-life of about 8 minutes, which reduces bleeding risk compared to traditional anticoagulants [1] [5]. In the context of EHS, its primary benefit comes from mitigating heatstroke-induced coagulopathy (HIC), a key driver of mortality [1].
The experimental workflow and the proposed mechanism by which NM improves survival in EHS can be visualized as follows:
The proteomic analysis identified specific proteins modulated by NM treatment, which are implicated in anti-inflammatory responses, suppression of immune-mediated thrombosis, and enhancement of cellular metabolism [1] [2]. The primary molecular targets of NM include:
It is important to note that while these animal model results are promising, the evidence for NM's benefit in human EHS patients is still being investigated [1]. The biological understanding of heatstroke is evolving, with recent research suggesting that a single EHS incident can have long-term health consequences, such as an increased susceptibility to obesity and a loss of myocardial metabolic flexibility months later in mouse models [6].
The table below summarizes key findings from recent clinical trials and meta-analyses comparing nafamostat mesylate (NM) with other anticoagulants like unfractionated heparin (UFH) and regional citrate anticoagulation (RCA).
| Clinical Setting (Study Type) | Comparison Groups | Filter Lifespan (Hours, mean or median) | Bleeding Events (% or RR) | Key Efficacy & Safety Findings |
|---|
| Pediatric Acute Liver Failure & CRRT [1] (Retrospective Observational, n=51) | NM (n=17) RCA (n=15) Heparin (SHA) (n=19) | NM: 43.0 [40.5, 48.0] RCA: 43.0 [39.0, 49.0] SHA: 37.0 [34.0, 42.0] | NM: 5.9% RCA: 6.7% SHA: 36.8% | NM & RCA: Superior filter lifespan and bleeding safety vs. heparin. RCA: Higher rate of metabolic alkalosis (46.7%) and hypocalcemia. | | Critically Ill Patients & Blood Purification [2] (Meta-analysis, 11 studies, n=2723) | NM vs. All Conventional Therapy (CT) NM vs. Anticoagulant-Free (NA) NM vs. LMWH | NM vs. NA: MD = +10.59, p<0.0001 | NM vs. CT: RR = 0.69, p=0.010 NM vs. LMWH: RR = 0.22, p=0.020 | NM: Significantly lower in-hospital mortality vs. CT (RR=0.80, p=0.0007). NM: Lower bleeding risk and longer filter life. | | Pediatric Plasma Exchange (High Bleeding Risk) [3] (Retrospective, n=66) | NM-PE (n=21) RCA-PE (n=45) | No significant difference in transmembrane pressure (TMP) parameters. | No significant difference between groups. | NM & RCA: Similar anticoagulation efficacy. NM: Significantly fewer overall adverse reactions and less metabolic alkalosis than RCA. | | End-Stage Renal Disease & Hemodialysis [4] (Randomized, n=65) | NM (n=33) Heparin (n=32) | - | Total adverse reactions: NM: Lower (P<0.05) | NM: Higher clinical effectiveness rate (P<0.05). NM: More stable coagulation parameters (PT, APTT, TT, INR) post-treatment. |
Understanding nafamostat's mechanism and how its efficacy is measured is crucial for interpreting the data.
This compound is a broad-spectrum, potent serine protease inhibitor [5] [6]. Its key pharmacological actions include:
The following diagram illustrates its primary mechanism in the context of extracorporeal circulation:
The data in the summary table comes from well-defined clinical protocols:
| Anticoagulant | Clinical Context | Filter Lifespan (hours) | Bleeding Event Incidence | Common Adverse Events | Source (Patient Group) |
|---|---|---|---|---|---|
| Nafamostat Mesylate (NM) | Plasma Exchange (PE) | Initial TMP: 16.0 mmHg; Max TMP: 43.0 mmHg | No significant difference from RCA; significantly lower than SHA | Fewer metabolic disturbances than RCA [1] | Children at high bleeding risk [1] |
| Continuous Renal Replacement Therapy (CRRT) | 43.0 [40.5, 48.0] | 5.9% | --- | Children with Acute Liver Failure [2] | |
| CRRT | --- | Smaller drop in Hb; fewer transfusions vs. no anticoagulation [3] | Agranulocytosis, hyperkalemia (monitoring required) [3] | Critically ill adults with bleeding tendencies [3] | |
| Regional Citrate Anticoagulation (RCA) | Plasma Exchange (PE) | Initial TMP: 17.0 mmHg; Max TMP: 46.0 mmHg | No significant difference from NM | Higher rates of metabolic alkalosis and hypocalcemia than NM [1] | Children at high bleeding risk [1] |
| CRRT | 43.0 [39.0, 49.0] | 6.7% | Metabolic alkalosis, hypocalcemia [2] | Children with Acute Liver Failure [2] | |
| Systemic Heparin Anticoagulation (SHA) | CRRT | 37.0 [34.0, 42.0] | 36.8% | --- | Children with Acute Liver Failure [2] |
The data in the table above is derived from rigorous clinical studies. Here are the methodologies used in those key experiments:
This compound is a synthetic serine protease inhibitor. Its short plasma half-life of approximately 5-8 minutes makes it ideal for regional anticoagulation in extracorporeal circuits [1]. The following diagram illustrates its multi-target mechanism of action.
This multi-target action inhibits clot formation within the filter while minimizing systemic anticoagulation, which is crucial for patients with a high risk of bleeding [1] [4] [3].
A 2022 study provides the most direct evidence of NM's efficacy against neuroblastoma metastasis, using both in vitro and in vivo models [1] [2].
The table below summarizes the key experimental findings from this study:
| Experimental Model | Cell Line / Animal | Treatment | Key Findings | Proposed Mechanism |
|---|---|---|---|---|
| Cell Proliferation (WST-8 assay) | Murine Neuro-2a cells | 50 µM NM for 24 h | No significant effect on cell proliferation [1] [2] | Not applicable; effect is not cytotoxic [1] [2] |
| Cell Migration (Wound healing assay) | Murine Neuro-2a cells | 10 µM & 50 µM NM for 24 h | Significant inhibition of cell migration [1] [2] | Inhibition of cell motility [1] [2] |
| Cytokine Secretion (ELISA) | Murine Neuro-2a cells | 50 µM NM for 24 h | Decreased VEGF production in culture supernatants [1] [2] | Anti-angiogenic effect [1] [2] |
| *In Vivo* Metastasis Model | A/J mice (injected with Neuro-2a cells) | Injection of cells pre-treated with 50 µg/ml NM | Prevented hematogenous metastasis and dissemination [1] [2] | VEGF inhibition, leading to impaired metastasis [1] [2] |
The anti-metastatic effect of NM in neuroblastoma is primarily linked to the inhibition of Vascular Endothelial Growth Factor (VEGF) [1] [2]. VEGF is a key driver of tumor angiogenesis. By reducing VEGF production, NM likely suppresses the formation of new blood vessels that tumors need to grow and spread [1] [2].
This inhibition of VEGF is part of a broader mechanism. NM is a synthetic serine protease inhibitor that also acts as a potent suppressor of the canonical NF-κB signaling pathway [3]. The diagram below illustrates how NM interferes with this pathway to exert its anti-metastatic and anti-angiogenic effects.
For the purpose of experimental replication and validation, here are the detailed methodologies from the key in vivo study [1] [2]:
To contextualize NM's potential, the table below compares it with Naxitamab, an FDA-approved immunotherapy for high-risk neuroblastoma, based on a 2025 phase 2 clinical trial [4].
| Feature | This compound (Investigational) | Naxitamab + GM-CSF (Approved) |
|---|---|---|
| Drug Class | Synthetic serine protease inhibitor [5] [3] | Humanized anti-GD2 monoclonal antibody [4] |
| Primary Indication | Pancreatitis, DIC (under investigation for cancer) [5] [3] | Relapsed/refractory HR neuroblastoma in bone/bone marrow [4] |
| Primary Mechanism | Inhibition of VEGF, NF-κB pathway, serine proteases [1] [3] | GD2-binding, inducing antibody-dependent cellular cytotoxicity [4] |
| Key Efficacy Data | Prevents metastasis in mouse models [1] [2] | 50% ORR in patients with residual disease in bone/BM [4] |
| Evidence Level | Preclinical (in vivo mouse model) [1] [2] | Clinical (Phase 2 trial) [4] |
The preclinical data for this compound is promising, showing a clear anti-metastatic effect in neuroblastoma models by targeting the tumor microenvironment (via VEGF inhibition) rather than directly killing cancer cells [1] [2]. Its known safety profile for other indications could potentially accelerate its repurposing for oncology [6] [5].
However, several critical steps remain for clinical translation:
Health Hazard